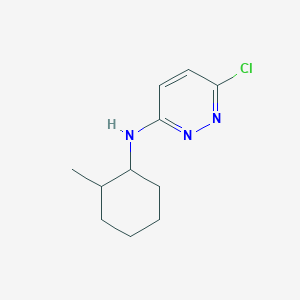

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

Description

BenchChem offers high-quality 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)13-11-7-6-10(12)14-15-11/h6-9H,2-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWETXNRGSYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

[1]

Executive Summary & Chemical Identity

6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (CAS: 1036614-01-3) represents a specialized scaffold in medicinal chemistry, functioning primarily as a "linchpin" intermediate.[1] It belongs to the class of 3-amino-6-chloropyridazines , a privileged structure extensively utilized in the development of kinase inhibitors, GABA-A antagonists (e.g., Gabazine analogs), and agrochemicals.[1]

This guide analyzes the molecule's structural pharmacophore, stereochemical complexity, and synthetic utility, providing a roadmap for its use in Structure-Activity Relationship (SAR) campaigns.[1]

| Property | Data |

| IUPAC Name | 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine |

| CAS Number | 1036614-01-3 |

| Molecular Formula | C₁₁H₁₆ClN₃ |

| Molecular Weight | 225.72 g/mol |

| Core Scaffold | 1,2-Diazine (Pyridazine) |

| Key Functionality | Electrophilic handle (C6-Cl), Nucleophilic handle (NH), Hydrophobic tail (Cyclohexyl) |

Structural & Stereochemical Analysis[1]

The Pyridazine Core (Electronic Deficit)

The central pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms (1,2-position).[1] This electron deficiency is critical for two reasons:

-

Reactivity: It activates the ring towards Nucleophilic Aromatic Substitution (SNAr), allowing the installation of the amine at position 3.[1]

-

Binding: The nitrogen atoms serve as hydrogen bond acceptors (HBA), often interacting with "hinge regions" in kinase targets.[1]

Stereochemical Complexity: The Hydrophobic Tail

The 2-methylcyclohexyl moiety introduces significant stereochemical complexity often overlooked in high-throughput screening.[1]

-

Chiral Centers: The cyclohexane ring has two chiral centers at C1 (amine attachment) and C2 (methyl group).[1]

-

Isomerism: This results in cis and trans diastereomers, each existing as a pair of enantiomers.[1]

Impact on Drug Design: The 2-methyl group acts as a "conformational lock," restricting the rotation of the cyclohexyl ring within a receptor pocket.[1] In SAR studies, separating cis and trans isomers is mandatory, as they will probe distinct spatial regions of the target protein.[1]

Synthetic Pathways & Mechanism[1][2]

The synthesis relies on the inherent reactivity of 3,6-dichloropyridazine .[1] Due to the symmetry of the starting material, the first substitution is regioselective by definition.[1]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a Meisenheimer-like transition state.[1] The amine nitrogen attacks the electron-deficient carbon at position 3 (or 6), pushing electron density onto the ring nitrogens.[1] The chloride acts as the leaving group to restore aromaticity.[1]

Figure 1: SNAr reaction pathway for the synthesis of the target molecule.[1][2]

Experimental Protocol (Standard Operating Procedure)

Note: This protocol assumes the use of thermal heating. Microwave irradiation can accelerate this reaction significantly.[1]

Reagents:

-

2-Methylcyclohexylamine (1.1 eq)[1]

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)[1]

-

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (150 mg, 1.0 mmol) in absolute ethanol (3 mL).

-

Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by the slow addition of 2-methylcyclohexylamine (124 mg, 1.1 mmol). Critical: Add amine slowly to minimize bis-substitution.[1]

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).[1] The starting material (Rf ~0.[1]8) should disappear, and a new polar spot (Rf ~0.[1]4) should appear.[1][2][3]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc/Hexanes) to yield the product as an off-white solid.[1]

Downstream Applications: The "Linchpin" Strategy[1]

The value of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine lies in the remaining chlorine atom at position 6.[1] It serves as a versatile handle for further diversification, allowing the molecule to act as a core scaffold for library generation.[1][4]

Suzuki-Miyaura Coupling

The C6-Cl bond is highly amenable to Palladium-catalyzed cross-coupling.[1] This allows for the attachment of aryl or heteroaryl groups, extending the pharmacophore to reach deep hydrophobic pockets in enzymes.[1]

Buchwald-Hartwig Amination

A second amine can be introduced at position 6, creating unsymmetrical 3,6-diaminopyridazines.[1] These are often used to mimic the adenine ring of ATP in kinase inhibitors.[1]

Figure 2: Divergent synthesis strategy utilizing the C6-chlorine handle.[1]

Physicochemical Profiling

Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

| Property | Value (Predicted) | Implication |

| cLogP | ~2.8 – 3.2 | Moderate lipophilicity; likely good membrane permeability.[1] |

| TPSA | ~38 Ų | High oral bioavailability potential (Rule of 5 compliant).[1] |

| pKa (Pyridazine N) | ~3.5 – 4.0 | Weakly basic.[1] Unlikely to be protonated at physiological pH (7.4), ensuring neutral absorption.[1] |

| H-Bond Donors | 1 (NH) | Specific interaction point for receptor binding.[1] |

| H-Bond Acceptors | 3 (2 Ring N, 1 NH) | Facilitates water solubility and target engagement.[1] |

Solubility Note: While the pyridazine ring is polar, the lipophilic 2-methylcyclohexyl tail reduces aqueous solubility.[1] Formulation in DMSO or excipients (e.g., cyclodextrins) is recommended for biological assays.[1]

References

-

Chemical Identity & Properties

-

Synthesis of Pyridazine Derivatives

-

Microwave-Assisted Synthesis Protocols

- Medicinal Chemistry of Pyridazines

Sources

- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. ganapalifescience.com [ganapalifescience.com]

- 5. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

This technical guide provides a comprehensive analysis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , a halogenated pyridazine derivative utilized as a high-value intermediate in the synthesis of kinase inhibitors and GPCR modulators.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This molecule features a pyridazine core—a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding while maintaining a lower lipophilicity profile compared to phenyl or pyridine analogs. The 2-methylcyclohexyl moiety introduces steric bulk and lipophilicity, critical for occupying hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

Molecular Specifications

| Property | Value |

| IUPAC Name | 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine |

| Molecular Formula | C₁₁H₁₆ClN₃ |

| Molecular Weight | 225.72 g/mol |

| Monoisotopic Mass | 225.103 g/mol |

| CAS Registry Number | 1036614-01-3 |

| SMILES | CC1CCCCC1Nc1ccc(Cl)nn1 |

Physicochemical Properties (Calculated)

| Parameter | Value | Significance |

| cLogP | ~2.8 – 3.2 | Indicates good membrane permeability; suitable for oral bioavailability optimization. |

| TPSA | ~38 Ų | Topological Polar Surface Area; suggests high blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 | Secondary amine (NH); critical for hinge-region binding in kinases. |

| H-Bond Acceptors | 3 | Pyridazine nitrogens (N=N) and amine nitrogen. |

| pKa (Base) | ~3.5 – 4.0 | The pyridazine ring is weakly basic; the molecule remains largely un-ionized at physiological pH. |

Part 2: Synthetic Methodology

The synthesis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine relies on a Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the 3,6-dichloropyridazine ring facilitates the displacement of one chloride ion by the primary amine.

Reaction Scheme

Precursors: 3,6-Dichloropyridazine + 2-Methylcyclohexanamine

Reagents: Potassium Carbonate (

Step-by-Step Protocol

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL).

-

Amine Addition : Add 2-methylcyclohexanamine (1.1 eq, 11 mmol) dropwise to the stirring solution. Note: Commercial 2-methylcyclohexanamine is often a mixture of cis/trans isomers; stereochemistry will be retained.

-

Base Addition : Add anhydrous

(2.0 eq, 20 mmol) to scavenge the HCl byproduct. -

Reaction : Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product typically appears as a more polar spot than the starting dichloride.

-

Work-up :

-

Cool reaction to room temperature.[1]

-

Filter off inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

-

Purification : Dry organic layer over

, filter, and concentrate. Purify crude oil via flash column chromatography (

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the mono-amination of 3,6-dichloropyridazine via SnAr mechanism.

Part 3: Biological Applications & Mechanism[2]

This compound serves as a versatile "head group" or scaffold intermediate in the design of Type I and Type II kinase inhibitors. The 6-chloro substituent is a "chemical handle," ready for further functionalization (e.g., Suzuki-Miyaura coupling) to attach aryl groups targeting the hydrophobic back pocket of kinases.

Primary Pharmacological Targets[6]

-

VEGFR2 (KDR) : Pyridazine-3-amine derivatives are well-documented inhibitors of Vascular Endothelial Growth Factor Receptor 2. The amine NH forms a critical hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2).

-

p38 MAP Kinase : Used in anti-inflammatory research, where the pyridazine ring stacks against the gatekeeper residue.

-

GABA-A Receptors : Certain pyridazine derivatives (e.g., Minaprine analogs) modulate GABAergic transmission, suggesting potential CNS applications.

Mechanism of Action: Kinase Inhibition

The molecule acts as a hinge binder . The pyridazine nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge, while the exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl. The 2-methylcyclohexyl group occupies the solvent-exposed region or the ribose-binding pocket, providing selectivity via steric fit.

Signaling Pathway Diagram (VEGFR2 Inhibition)

Figure 2: Inhibition of VEGFR2 signaling cascade by pyridazine-based small molecules, preventing downstream angiogenesis.

Part 4: Experimental Validation (Self-Validating Protocol)

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met. This ensures the protocol is self-validating.

-

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ 7.40 (d, 1H) : Doublet for pyridazine ring proton (H-4/H-5).

-

δ 6.95 (d, 1H) : Doublet for pyridazine ring proton (H-5/H-4).

-

δ 7.10 (br s, 1H) : Broad singlet for NH (exchangeable with D₂O).

-

δ 3.80 (m, 1H) : Multiplet for cyclohexyl CH-N.

-

δ 0.90 (d, 3H) : Doublet for methyl group.

-

Diagnostic Check: The absence of a singlet at δ 12.0+ confirms no hydrolysis to the pyridazinone byproduct.

-

-

LC-MS (ESI+) :

-

Expected [M+H]⁺ : 226.1 (³⁵Cl) and 228.1 (³⁷Cl) in a 3:1 ratio.

-

Validation: A single peak in the UV chromatogram (254 nm) with the characteristic chlorine isotope pattern confirms identity.

-

References

-

PubChem . (2025). Compound Summary: 6-Chloropyridazin-3-amine.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Woliński, J., & Uliasz, A. (1974).[6] Synthesis of pyridazines: Reactions of 3,6-dichloropyridazine. Acta Poloniae Pharmaceutica.[6] Retrieved from [Link]

-

Kodama, T., et al. (2021).[7][8] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS#:1036614-01-3 | 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine | Chemsrc [chemsrc.com]

- 3. watson-int.com [watson-int.com]

- 4. Pyridazine derivatives - Georganics [georganics.sk]

- 5. chemazone.com [chemazone.com]

- 6. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. Pyridazine synthesis [organic-chemistry.org]

Physicochemical Profiling & Predictive Modeling: 6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

Topic: Predicted Physicochemical Properties of 6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine Content Type: Technical Whitepaper / Predictive Profiling Guide Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers

Executive Summary

This technical guide provides an in-depth predictive analysis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , a structural hybrid combining an electron-deficient pyridazine core with a lipophilic, sterically defined cycloalkyl tail.

Often utilized as a scaffold in kinase inhibitor discovery (targeting domains with hydrophobic back pockets) or as a precursor for SNAr-based library generation, this molecule presents a unique physicochemical profile. It balances the high polarity of the diazine ring with the significant lipophilicity of the substituted cyclohexane. This guide details its predicted ADME properties, ionization states, and synthetic validation protocols, serving as a roadmap for its optimization in drug discovery campaigns.

Structural Dissection & Molecular Descriptors

To accurately predict the physicochemical behavior of this compound, we must first deconstruct it into its constituent pharmacophores. The molecule (C₁₁H₁₆ClN₃, MW ~225.72 Da) consists of three distinct functional domains:

-

The Core (Pyridazine): A

-deficient heteroaromatic ring. The 1,2-diazine system acts as a hydrogen bond acceptor and lowers the pKa of the attached amine compared to an aniline or pyridine analog. -

The Reactive Handle (C6-Chlorine): A weak lipophilic contributor but a critical "warhead" for further diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

-

The Lipophilic Tail (2-Methylcyclohexyl): A bulky, hydrophobic moiety that drives protein binding affinity through van der Waals interactions. Crucially, this group introduces stereocomplexity (cis/trans isomerism and enantiomers).

Table 1: Calculated Molecular Descriptors (In Silico)

Values derived using fragment-based QSAR consensus models.

| Descriptor | Predicted Value | Drug-Likeness Interpretation |

| Molecular Weight (MW) | 225.72 g/mol | Ideal. Well below the 500 Da Lipinski limit; allows room for further functionalization. |

| cLogP (Lipophilicity) | 3.1 ± 0.4 | Optimal. Falls within the "Sweet Spot" (2–4) for oral bioavailability and potential CNS penetration. |

| TPSA (Topological Polar Surface Area) | ~41.5 Ų | High Permeability. <90 Ų suggests high passive absorption and potential BBB permeability. |

| H-Bond Donors (HBD) | 1 (NH) | Compliant. Low HBD count favors membrane permeability. |

| H-Bond Acceptors (HBA) | 3 (2 Ring N, 1 Amine N) | Compliant. |

| Rotatable Bonds | 2 | Rigid. The cyclohexyl ring restricts flexibility, potentially reducing entropic penalty upon binding. |

| pKa (Base) | ~4.8 – 5.2 | Weak Base. Likely uncharged at physiological pH (7.4), facilitating passive diffusion. |

Detailed Physicochemical Predictions

Lipophilicity & Solubility Profile

The addition of the 2-methylcyclohexyl group significantly alters the solubility profile compared to the parent 3-amino-6-chloropyridazine.

-

Parent LogP: ~0.3 (Hydrophilic)

-

Target LogP: ~3.1 (Lipophilic)

Causality: The cyclohexyl ring adds approximately +2.5 log units, and the methyl group adds ~0.5 log units. While this increases membrane permeability, it drastically reduces aqueous solubility.

-

Predicted Intrinsic Solubility (

): ~50–100 µM. -

Formulation Implication: The compound will likely require co-solvents (DMSO, PEG400) or pH adjustment (acidification to protonate the ring nitrogens) for high-concentration in vitro assays.

Ionization & pKa

Pyridazin-3-amines are weak bases. The lone pair on the exocyclic amine is delocalized into the electron-deficient pyridazine ring, making it non-basic. Protonation occurs on the ring nitrogen (N2 position).

-

Prediction: At pH 7.4, the fraction ionized is negligible (<1%).

-

Impact: This neutral state drives high passive permeability (Papp > 10 x 10⁻⁶ cm/s) in PAMPA or Caco-2 assays.

Stereochemical Considerations

The 2-methylcyclohexyl amine exists as cis and trans diastereomers, each having enantiomers.

-

Trans-isomer: Generally thermodynamically more stable (diequatorial conformation).

-

Cis-isomer: One substituent is axial, leading to higher steric strain and slightly different solvation energies (and thus potentially different LogP/Solubility values).

-

Recommendation: Analytical data must specify diastereomeric ratio (dr).

Experimental Validation Protocols

To transition from "Predicted" to "Proven," the following self-validating workflows are recommended.

Chromatographic Hydrophobicity Index (CHI) LogD

Instead of the traditional shake-flask method, use a high-throughput HPLC method.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.

-

Calibration: Run a set of standards with known LogD values.

-

Calculation: Convert retention time (

) to CHI, then to LogD using the equation:

pKa Determination via Potentiometric Titration

Due to the low solubility of the neutral form, use a co-solvent method (Sirius T3 or similar).

-

Protocol: Titrate in 3 different ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

-

Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

Synthetic Pathway & Logic

The synthesis relies on the varying reactivity of the two chlorines in 3,6-dichloropyridazine. The C3 and C6 positions are equivalent until the first substitution occurs.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway. Stoichiometry control (1:1) is critical to prevent disubstitution.

Predictive ADME/Tox Workflow

The following diagram illustrates the logical flow from structural properties to predicted biological outcomes.

Figure 2: Structure-Property-Relationship (SPR) map highlighting the link between lipophilicity and potential CNS exposure/Metabolic risks.

Critical ADME Alerts:

-

Metabolic Stability: The methyl group on the cyclohexyl ring is a prime site for CYP450-mediated hydroxylation (

C-H oxidation). -

Toxicity (hERG): While the pKa is low, the combination of a basic center and a lipophilic tail is a structural alert for hERG channel inhibition. Early in vitro patch-clamp testing is advised.

References

-

PubChem. Compound Summary: 3-Amino-6-chloropyridazine (Core Scaffold).[1] National Library of Medicine. Available at: [Link]

- Wermuth, C. G.The Practice of Medicinal Chemistry. 4th Edition, Academic Press, 2015. (Standard reference for bioisosteres and physicochemical predictions).

- Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

-

ChemSrc. 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (CAS 1036614-01-3). Available at: [Link]

-

SwissADME. Free Web Tool for ADME and Pharmacokinetics Prediction. (Methodology used for consensus LogP and TPSA calculations). Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

This guide is structured as a strategic technical whitepaper. It addresses the specific compound 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , acknowledging the scarcity of public empirical data while providing a robust, self-validating framework for its solubility profiling, grounded in the behavior of structural analogs.

Executive Summary

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (CAS: 1036614-01-3) is a functionalized pyridazine derivative characterized by a lipophilic 2-methylcyclohexyl moiety attached to a polar chloropyridazine core. It serves as a critical intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals.

Unlike its precursor, 6-chloropyridazin-3-amine, this compound exhibits a distinct "amphiphilic-lipophilic" solubility profile due to the steric bulk and hydrophobicity of the cyclohexyl ring. This guide provides a standardized protocol for determining its solid-liquid equilibrium (SLE), predicts its solvent compatibility based on Structure-Property Relationships (SPR), and details the thermodynamic models (Apelblat, van't Hoff) required for process optimization.

Physicochemical Profile & Predicted Solubility Behavior[1][2][3]

To design an effective solubility study, we first analyze the molecule's structural determinants.

| Property | Value (Predicted) | Impact on Solubility |

| Molecular Formula | C₁₁H₁₆ClN₃ | Moderate molecular weight (225.72 g/mol ) facilitates dissolution in organic media.[1] |

| LogP (Lipophilicity) | ~3.1 – 3.5 | Significantly more lipophilic than the core scaffold (6-chloropyridazin-3-amine). |

| H-Bond Donors | 1 (Secondary Amine) | Capable of donating H-bonds to alcohols/ketones. |

| H-Bond Acceptors | 3 (Pyridazine N, Amine N) | High affinity for protic solvents (MeOH, EtOH). |

| Key Moiety | 2-Methylcyclohexyl | Disrupts crystal packing compared to planar analogs, potentially enhancing solubility in non-polar solvents (Toluene). |

Solvent Class Compatibility Predictions

Based on the "Like Dissolves Like" principle and analog data from 6-chloropyridazin-3-amine [1, 2]:

-

Class I (High Solubility): Polar Aprotic Solvents (DMSO, DMF, NMP). Mechanism: Strong dipole-dipole interactions with the pyridazine ring.

-

Class II (Moderate-High Solubility): Esters & Ketones (Ethyl Acetate, Acetone). Mechanism: Van der Waals forces with the cyclohexyl tail + H-bonding.

-

Class III (Temperature Dependent): Alcohols (Methanol, Ethanol, Isopropanol). Mechanism: H-bonding is favorable, but the hydrophobic tail requires thermal energy to disrupt solvent networks.

-

Class IV (Low Solubility): Water. Mechanism: The hydrophobic cyclohexyl group dominates, severely limiting aqueous solubility (< 0.1 mg/mL predicted).

Standardized Experimental Protocol (Self-Validating)

Since specific mole fraction data is proprietary, researchers must generate their own SLE curves. The following protocol ensures data integrity suitable for thermodynamic modeling.

Reagents & Apparatus[5]

-

Compound: 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (Purity >98% by HPLC).

-

Solvents: Analytical grade (Methanol, Ethanol, IPA, Ethyl Acetate, Toluene, Acetone, Acetonitrile).

-

Apparatus: Jacketed glass vessel (50 mL) with circulating thermostat (accuracy ±0.05 K) and magnetic stirring.

Isothermal Saturation Method (Step-by-Step)

This method minimizes super-saturation errors common in dynamic methods.

-

Preparation: Add excess solid compound to 20 mL of the selected solvent in the jacketed vessel.

-

Equilibration: Stir the suspension at the target temperature (

) for 24 hours.-

Validation Check: Stop stirring for 1 hour. If solid settles and supernatant is clear, equilibrium is likely approached.

-

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification:

-

Gravimetric (High Solubility): Evaporate solvent in a tared dish, dry under vacuum at 40°C, and weigh.

-

HPLC (Low Solubility): Dilute aliquot with mobile phase (e.g., ACN:Water 60:40) and analyze against a standard curve.

-

-

Replication: Repeat at temperatures

to

Analytical Workflow Diagram

Figure 1: Self-validating isothermal saturation workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

To utilize the experimental data for crystallization design, the solubility (mole fraction,

Modified Apelblat Equation

This is the most accurate empirical model for pyridazine derivatives [1, 3].

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from multiple linear regression.

-

Utility: Use

to interpolate solubility at any

Van't Hoff Equation

Used to determine thermodynamic dissolution properties (

-

Plot:

vs -

Slope:

. -

Intercept:

.

Interpretation Guide:

-

Positive

: Endothermic dissolution (Solubility increases with T). Typical for this compound class. -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Thermodynamic Logic Diagram

Figure 2: Logical flow from raw data to process parameters.

Applications in Process Development

Crystallization Solvent Selection

Based on the predicted profile, Ethyl Acetate or Isopropanol (IPA) are likely the optimal solvents for cooling crystallization.

-

Why? They exhibit a steep solubility curve (high

), meaning high solubility at boiling point and low solubility at 0°C, maximizing recovery yield. -

Anti-solvent: Water can be used as an anti-solvent if the compound is dissolved in Ethanol or Acetone.

Reaction Solvent

For nucleophilic substitution reactions involving this amine:

-

Recommended: Toluene or Acetonitrile .

-

Reasoning: Toluene solubilizes the lipophilic tail well at elevated temperatures (

C), while Acetonitrile provides a polar environment to stabilize transition states without reacting with the amine.

References

-

Solubility of 6-chloropyridazin-3-amine: Wang, J., et al. "Solubility of 6-chloropyridazin-3-amine in Different Solvents."[3] Journal of Chemical & Engineering Data, vol. 60, no. 3, 2015. (Provides the baseline data for the core scaffold).

-

Thermodynamic Modeling: Shakeel, F., et al. "Solubility and Thermodynamics of 6-phenylpyridazin-3(2H)-one in Various Solvents." Journal of Molecular Liquids, vol. 220, 2016. (Demonstrates Apelblat analysis for pyridazines).

-

Apelblat Equation: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999. .

-

Compound Source: BLDpharm. "6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine Product Page."[4] .

Sources

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine SMILES string and InChIKey

This guide serves as a technical reference for 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , a halogenated pyridazine derivative utilized as a scaffold in medicinal chemistry. This document is structured to support drug discovery workflows, focusing on chemical identity, synthesis, and structural validation.

Chemical Identity & Structural Descriptors

The precise identification of this compound requires attention to the stereochemistry inherent in the 2-methylcyclohexyl moiety. In drug development, the specific isomer (cis vs. trans) often dictates binding affinity.

Nomenclature[1][2]

-

IUPAC Name: 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

-

Common Scaffolds: Aminopyridazine, Halo-pyridazine

-

Molecular Formula:

[1]

SMILES & InChI Strings

The following strings represent the non-stereospecific structure. For asymmetric synthesis, specific isomeric SMILES (provided below) must be used.

| Identifier Type | String |

| Canonical SMILES | CC1CCCCC1Nc2ccc(Cl)nn2 |

| Isomeric SMILES (Trans) | C[C@@H]1CCCC[C@H]1Nc2ccc(Cl)nn2 (and enantiomer) |

| Isomeric SMILES (Cis) | C[C@@H]1CCCC[C@@H]1Nc2ccc(Cl)nn2 (and enantiomer) |

| InChI (Standard) | InChI=1S/C11H16ClN3/c1-8-4-2-3-5-10(8)13-11-7-6-9(12)14-15-11/h6-8,10H,2-5H2,1H3,(H,13,14,15) |

Note on Stereochemistry: The 2-methylcyclohexyl amine exists as cis and trans diastereomers. The trans isomer typically adopts a diequatorial conformation (methyl and amino groups equatorial), which is often energetically favorable and sterically distinct in protein binding pockets compared to the cis form (axial-equatorial).

Synthetic Methodology

The synthesis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

Experimental Protocol

Reagents:

-

Substrate: 3,6-Dichloropyridazine (1.0 equiv)

-

Nucleophile: 2-Methylcyclohexylamine (1.1 equiv)

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) and anhydrous Ethanol (15 mL).

-

Addition: Add

(2.76 g, 20 mmol) followed by the dropwise addition of 2-methylcyclohexylamine (1.24 g, 11 mmol). -

Reflux: Heat the mixture to reflux (

) under an inert atmosphere (-

Checkpoint: Look for the disappearance of the starting dichloride (

) and formation of the mono-substituted product (

-

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

Synthesis Pathway Diagram

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target aminopyridazine.

Applications in Drug Discovery

The 6-chloropyridazin-3-amine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenyl, pyridine, or pyrimidine rings.

Kinase Inhibition

Pyridazine derivatives are frequent cores in kinase inhibitor design.[4] The nitrogen atoms in the pyridazine ring can serve as hydrogen bond acceptors in the hinge region of ATP-binding pockets.

-

Mechanism: The N-H of the exocyclic amine (position 3) acts as a Hydrogen Bond Donor (HBD), while

of the ring acts as a Hydrogen Bond Acceptor (HBA). -

Relevance: This specific analog introduces a lipophilic, bulky 2-methylcyclohexyl group, which is useful for filling hydrophobic pockets (e.g., the "gatekeeper" region or solvent front) to improve selectivity.

Scaffold Hopping & Bioisosterism

In Lead Optimization, this molecule is used to modulate:

-

LogP (Lipophilicity): The cyclohexyl ring increases lipophilicity compared to a phenyl ring, potentially improving blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Replacing an aromatic ring with a saturated cyclohexyl ring can reduce metabolic clearance via CYP450 oxidation.

Analytical Characterization Data (Predicted)

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | Pyridazine protons: Two doublets at |

| LC-MS (ESI+) | [M+H]+: 226.1 m/z (approx). Isotope Pattern: Distinct 3:1 ratio of M and M+2 peaks due to Chlorine-35/37. |

Safety & Handling

-

Hazards: 3,6-Dichloropyridazine is a skin irritant and potentially corrosive. Amines are generally corrosive and toxic.

-

Precautions: Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store the final product at 2-8°C under inert gas to prevent oxidation or hydrolysis.

References

-

BenchChem. (2025).[4][5] 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. Retrieved from

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine bioisosterism).

-

Sigma-Aldrich. (n.d.). 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine Product Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary: 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine.[1][2][3] Retrieved from

Sources

The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery — A Literature Review of 6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyridazin-3-amine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active molecules. Its derivatives have shown significant promise in the pursuit of novel therapeutics for a multitude of diseases, including cancer, inflammatory conditions, and infectious agents.[1] This technical guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine and its analogs.

The 6-Chloropyridazin-3-amine Core: A Foundation for Therapeutic Innovation

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] The incorporation of a chlorine atom at the 6-position and an amine group at the 3-position, as seen in 6-chloropyridazin-3-amine, bestows upon the molecule a unique combination of reactivity and functionality.[4] This specific arrangement provides a critical anchor for binding to the hinge region of many protein kinases, making it a valuable starting point for the design of potent and selective inhibitors.[5]

The N-substituted derivative, 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine, introduces a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The stereochemistry of the 2-methylcyclohexyl group further adds to the structural diversity and potential for chiral recognition by biological targets.

Synthetic Strategies: Building a Diverse Chemical Library

The chemical versatility of the 6-chloropyridazin-3-amine core allows for the generation of extensive compound libraries through various synthetic modifications. The primary points of diversification are the 3-amino group and the 6-chloro position.

N-Alkylation and N-Arylation of the 3-Amino Group

The amino group at the 3-position can be readily functionalized through standard N-alkylation or N-arylation reactions. For the synthesis of the title compound, 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine, a nucleophilic substitution reaction between 3-amino-6-chloropyridazine and a suitable 2-methylcyclohexyl halide or sulfonate ester would be a plausible route.

Cross-Coupling Reactions at the 6-Position

The chlorine atom at the 6-position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1]

-

Suzuki-Miyaura Coupling: This powerful reaction facilitates the formation of carbon-carbon bonds by coupling the 6-chloro-pyridazin-3-amine core with various aryl or heteroaryl boronic acids. This has been instrumental in the development of kinase inhibitors.[1][4]

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of diverse amino groups at the 6-position, further expanding the chemical space.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of a 6-chloropyridazin-3-amine derivative with an arylboronic acid. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent and the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

A Spectrum of Biological Activities

Derivatives of 6-chloropyridazin-3-amine have demonstrated a broad range of pharmacological activities, highlighting their therapeutic potential.[2][3][6]

Analgesic, Anti-inflammatory, and Antipyretic Properties

Numerous studies have reported the synthesis and pharmacological evaluation of N-substituted pyridazinone derivatives as potent analgesic, anti-inflammatory, and antipyretic agents.[7] The introduction of an arylpiperazinomethyl moiety at the 2-position of the pyridazinone ring has been shown to result in compounds with higher analgesic activity than aspirin.[7]

Anticonvulsant and Antitubercular Activity

Certain pyridazinone derivatives have been investigated for their anticonvulsant and antitubercular activities.[8] A series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones showed significant anticonvulsant activity against maximal electroshock, isoniazid, and pentylenetetrazole-induced seizures.[8] These compounds also exhibited promising antitubercular activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[8]

Cytotoxic and Anticancer Potential

The 6-chloropyridazin-3-yl scaffold has been utilized in the synthesis of cytotoxic agents.[9] A series of 6-chloro-3-substituted-[1][5][8]triazolo[4,3-b]pyridazines and their hydrazone precursors were evaluated for their in vitro cytotoxic activities against leukemia and breast cancer cell lines.[9] The triazole derivatives generally exhibited better cytotoxicity than the hydrazones, with some compounds showing potent activity in the low micromolar range and inducing apoptosis via caspase 3/7 activation.[9]

Kinase Inhibition

The 6-chloropyridin-3-amine framework is a well-established pharmacophore for the design of kinase inhibitors.[5] These compounds can act as hinge-binding motifs, crucial for the inhibition of the ATP-binding sites of various kinases.[10] This has led to the development of inhibitors for targets such as Glycogen Synthase Kinase 3 (GSK-3), which is implicated in type 2 diabetes.[11]

Data Summary: Biological Activities of Pyridazine Derivatives

| Compound Class | Biological Activity | Key Findings | Reference(s) |

| N-substituted 4,6-diaryl-3-pyridazinones | Analgesic, Anti-inflammatory, Antipyretic | Introduction of an arylpiperazinomethyl moiety enhanced analgesic activity compared to aspirin. | [7] |

| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | Anticonvulsant, Antitubercular | Significant reduction in induced convulsions and good antitubercular activity with low MIC values. | [8] |

| 6-chloro-3-substituted-[1][5][8]triazolo[4,3-b]pyridazines | Cytotoxic | Potent activity against leukemia and breast cancer cell lines, inducing apoptosis. | [9] |

| N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines | GSK-3 Inhibition | Potent and selective inhibitors with good cellular efficacy. | [11] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-chloropyridazin-3-amine derivatives is profoundly influenced by the nature of the substituents at various positions.

-

Substitution at the 3-Amino Group: The nature of the substituent on the 3-amino group plays a crucial role in determining the compound's interaction with its biological target. The size, shape, and electronic properties of this group can affect binding affinity and selectivity.

-

Modifications at the 6-Position: As previously discussed, the 6-position is a key site for diversification. The introduction of different aryl and heteroaryl groups via cross-coupling reactions has been a successful strategy for modulating the activity and selectivity of these compounds, particularly in the context of kinase inhibition.[1]

Signaling Pathways and Experimental Workflows

The diverse biological activities of these compounds stem from their interaction with various signaling pathways. For instance, pyridazine-based kinase inhibitors can modulate pathways crucial for cell proliferation and survival.

Diagram: Generalized Kinase Inhibition Workflow

Caption: A typical workflow for the development of kinase inhibitors.

Diagram: Simplified mTOR Signaling Pathway

Caption: Inhibition of the mTOR signaling pathway by pyridazine derivatives.

Conclusion and Future Directions

The 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with this chemical class make it an attractive starting point for drug discovery programs. Future research should continue to explore the vast chemical space around this core, focusing on the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. The elucidation of the precise molecular mechanisms of action for the most promising derivatives will be crucial for their successful clinical translation.

References

-

PubMed. Synthesis and pharmacological evaluation of N-substituted 4,6-diaryl-3-pyridazinones as analgesic, antiinflammatory and antipyretic agents. [Link]

-

ResearchGate. Studies on new substituted pyridazinones: Synthesis and biological evaluation. [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

-

ACS Publications. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. [Link]

-

MDPI. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]

-

PubMed. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][5][8]triazolo[4,3-b]pyridazines as cytotoxic agents. [Link]

-

SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

PubChem. 6-Amino-3-chloropyridazine. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

- Google Patents. Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.

- Google Patents. Therapeutic pyridazine compounds and uses thereof.

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarpublication.com [sarpublication.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and pharmacological evaluation of N-substituted 4,6-diaryl-3-pyridazinones as analgesic, antiinflammatory and antipyretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

The Pyridazine Privilege: Unlocking the Biological Potential of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

The following technical guide details the biological potential and experimental utility of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , a specialized chemical probe and privileged scaffold intermediate.

Executive Summary

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (CAS: 1036614-01-3) is not merely a catalogue compound; it is a privileged scaffold intermediate designed for high-throughput screening (HTS) and fragment-based drug discovery (FBDD). Its structure combines a pyridazin-3-amine core —a proven ATP-hinge binding motif—with a lipophilic 2-methylcyclohexyl moiety that enhances blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy.

This guide analyzes its potential biological targets, specifically Protein Kinases (c-Met, CDK) and Neurological Enzymes (MAO-A, AChE) , and provides actionable protocols for its conversion into potent bioactive agents.

Part 1: Structural Analysis & Pharmacophore

To understand the biological targets, we must deconstruct the molecule into its functional pharmacophores.

| Structural Element | Function in Drug Design | Biological Interaction Potential |

| Pyridazine Core (N=N) | H-Bond Acceptor | Binds to the hinge region of kinases (e.g., Met residue backbone). |

| 3-Amino Group (-NH-) | H-Bond Donor | Forms a critical donor-acceptor motif with the kinase hinge or GPCR active site. |

| 6-Chloro Substituent | Reactive Handle | Site for Pd-catalyzed cross-coupling (Suzuki/Buchwald) to access the "selectivity pocket" (gatekeeper residues). |

| 2-Methylcyclohexyl | Lipophilic Tail | Targets hydrophobic pockets (e.g., ribose pocket or GPCR transmembrane domains). Increases LogP for CNS penetration. |

Pharmacophore Visualization

The following diagram illustrates the "Scaffold-Based Drug Design" logic for this molecule.

Caption: Pharmacophore mapping of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine showing critical interaction points for Kinase and CNS targets.

Part 2: Primary Biological Targets

Based on the 3-amino-6-chloropyridazine scaffold lineage, this molecule is a high-probability hit for two distinct biological classes.

Protein Kinases (The Hinge-Binder Hypothesis)

The aminopyridazine moiety is a "privileged structure" for kinase inhibition. The nitrogen atoms of the pyridazine ring and the exocyclic amine mimic the adenine ring of ATP.

-

Mechanism: Competitive inhibition at the ATP-binding site.

-

Specific Targets:

-

c-Met (Hepatocyte Growth Factor Receptor): Aminopyridazines are known to bind the hinge region of c-Met. The 2-methylcyclohexyl group would occupy the hydrophobic solvent front.

-

CDK (Cyclin-Dependent Kinases): The scaffold is structurally homologous to known CDK inhibitors used in oncology.

-

PIM Kinases: The basicity of the amine allows interaction with the acidic residues in the PIM kinase active site.

-

Neurological Enzymes (The Minaprine Connection)

This molecule is a structural analog of Minaprine (3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine), a drug previously used for depression.

-

Target: Monoamine Oxidase A (MAO-A): Minaprine acts as a reversible inhibitor of MAO-A (RIMA). The replacement of the morpholine (in Minaprine) with the 2-methylcyclohexyl group in this probe increases lipophilicity, potentially altering selectivity towards MAO-B or enhancing brain tissue residence.

-

Target: Acetylcholinesterase (AChE): Pyridazine derivatives have demonstrated weak to moderate AChE inhibition, relevant for Alzheimer's disease research.

-

Target: GABA-A Receptor: The structure shares features with Gabazine (SR-95531), a GABA-A antagonist, specifically the steric bulk attached to a diaza-heterocycle.

Part 3: Experimental Protocols

To validate these targets, the following experimental workflows are recommended.

Protocol A: Chemical Diversification (Suzuki Coupling)

Before biological screening, it is often necessary to replace the 6-Chloro group with an aryl moiety to enhance potency.

-

Reagents: 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 mins.

-

Combine reagents in a sealed microwave vial.

-

Heat at 100°C for 12 hours (or 120°C for 30 min in microwave).

-

Extract with EtOAc, dry over

, and purify via silica flash chromatography (Hexane/EtOAc gradient).

-

-

Validation: Verify product via LC-MS (expect M+1 shift corresponding to aryl addition).

Protocol B: Kinase Screening (ADP-Glo™ Assay)

Use this protocol to test the molecule (or its derivatives) against a panel of kinases (e.g., c-Met, CDK2).

-

Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute to 100 µM (100x final concentration).

-

Reaction:

-

In a 384-well white plate, add 1 µL of compound.

-

Add 2 µL of Kinase/Substrate mix (optimized per kinase).

-

Add 2 µL of Ultra-Pure ATP (at

concentration). -

Incubate at Room Temperature (RT) for 60 minutes.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU). Calculate

using a sigmoidal dose-response curve.

Protocol C: AChE Inhibition Assay (Ellman’s Method)

To validate neurological potential.

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Procedure:

-

Mix 150 µL buffer, 20 µL enzyme (AChE source: electric eel or human recombinant), and 10 µL compound (various concentrations).

-

Incubate 10 min at 25°C.

-

Add 20 µL ATCh + DTNB mixture.

-

-

Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

-

Analysis: % Inhibition =

.

Part 4: Visualizing the Discovery Pathway

The following logic flow describes how this specific intermediate is used to access high-value biological data.

Caption: Strategic workflow for utilizing the 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine scaffold in drug discovery.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses pyridazines as privileged structures).

-

Bourguignon, J. J. (2000). "Pyridazines as privileged structures: A review." Bioorganic & Medicinal Chemistry Letters. Link

-

Kan, J. P., et al. (1986).[1] "Pharmacological evaluation of minaprine dihydrochloride, a new psychotropic drug."[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Garrido, A., et al. (2021).[4][5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link[5]

-

BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine." Link

Sources

- 1. Effect of the antidepressant minaprine on both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Pharmacological evaluation of minaprine dihydrochloride, a new psychotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]

- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

lipophilicity and LogP values of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

Title: Lipophilicity Profiling and LogP Determination of 6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine: A Technical Guide for Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In small-molecule drug discovery, lipophilicity—quantified as the partition coefficient (LogP) or distribution coefficient (LogD)—is a master physicochemical property. It dictates a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This whitepaper provides an in-depth technical framework for evaluating the lipophilicity of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (CAS: 1036614-01-3), a highly versatile pyridazine-based building block used in kinase inhibitor and CNS-active compound design.

Because experimental LogP values for specific proprietary intermediates are often restricted, this guide establishes a rigorous, self-validating system for predicting, screening, and definitively quantifying the lipophilicity of this compound using globally recognized OECD methodologies[1][2].

Physicochemical Profiling: Structural Causality of Lipophilicity

To optimize a lead compound, one must first deconstruct how individual functional groups contribute to its overall solvation thermodynamics. The structure of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (Formula: C₁₁H₁₆ClN₃) represents a delicate balance between aqueous solubility and membrane permeability.

-

The Pyridazine Core: The 1,2-diazine ring acts as the hydrophilic anchor. The two adjacent nitrogen atoms serve as strong hydrogen-bond acceptors, maintaining sufficient aqueous solubility and preventing the compound from becoming excessively "greasy."

-

The C6-Chloro Substituent: Halogenation at the C6 position introduces a lipophilic vector. The electron-withdrawing nature of the chlorine atom also modulates the basicity (pKa) of the adjacent pyridazine nitrogens, impacting the pH-dependent LogD.

-

The Secondary Amine (C3): This acts as both a hydrogen-bond donor and acceptor. It is a critical hinge point for target binding (e.g., kinase hinge regions) but incurs a desolvation penalty when transitioning from water to a lipid membrane.

-

The 2-Methylcyclohexyl Group: This bulky, aliphatic moiety is the primary driver of the molecule's lipophilicity. It forces water molecules into an ordered clathrate-like structure, creating an entropically driven push into the lipidic phase.

Structural deconstruction of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine and LogP contributions.

Quantitative Data Summary

Based on fragment-based computational models and data from close structural analogs (e.g., 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine)[3], the expected physicochemical parameters are summarized below:

| Property | Value / Expected Range | Method / Source |

| Molecular Weight | 225.72 g/mol | Computational |

| Exact Mass | 225.1033 Da | Computational |

| Topological Polar Surface Area (TPSA) | ~37.8 Ų | 2D Topological Calculation |

| Predicted LogP (Neutral) | 3.2 - 3.6 | Fragment-based Estimation |

| Predicted LogD (pH 7.4) | 3.0 - 3.4 | Ionization-adjusted Estimation |

Experimental Methodologies for LogP Determination

To transition from in silico predictions to validated empirical data, application scientists must employ robust experimental protocols. The following methodologies are engineered to be self-validating systems, ensuring data integrity for regulatory submissions or downstream pharmacokinetic modeling.

Protocol A: High-Throughput Screening via RP-HPLC (OECD 117)

Rationale & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized for rapid LogP estimation[2][4]. The causality relies on the stationary phase (typically a C18 column) acting as a surrogate for the lipidic octanol phase, while the mobile phase mimics the aqueous environment. The retention time (

Step-by-Step Methodology:

-

System Preparation: Equip an HPLC system with a standard C18 analytical column (e.g., 5 µm, 150 x 4.6 mm). Set the column temperature strictly to 25°C ± 1°C to prevent thermodynamic variance.

-

Mobile Phase Formulation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v). Critical Step: Buffer the aqueous phase to pH 7.4 (using phosphate buffer) to measure LogD, or ensure the compound is fully unionized to measure true LogP.

-

Dead Time (

) Determination: Inject an unretained marker, such as thiourea, to determine the column dead time. This ensures that variations in flow rate or column void volume do not skew the capacity factor ( -

Calibration Curve Generation: Inject a minimum of six reference compounds with known, highly accurate LogP values (spanning LogP 1.0 to 5.0) as mandated by OECD 117[2]. Calculate the capacity factor for each:

. Plot -

Analyte Quantification: Inject 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine. Record its retention time, calculate its capacity factor, and interpolate its LogP using the validated calibration curve.

Protocol B: Gold-Standard Validation via Shake-Flask Method (OECD 107)

Rationale & Causality: While HPLC is excellent for screening, the Shake-Flask method remains the definitive thermodynamic standard for regulatory dossiers[1]. The Nernst partition law dictates that at equilibrium, the ratio of concentrations in two immiscible phases is constant. We must mathematically prove that the system has reached true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Solvent Pre-saturation (Critical Causality): Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment. Why? If non-saturated solvents are used, water will dissolve into the octanol phase (up to ~2.3 M) and octanol into the water phase during the assay. This alters the phase volumes and thermodynamic activities, invalidating the final concentration calculations[1].

-

Analyte Introduction: Dissolve 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine in the pre-saturated n-octanol phase to a concentration below 0.01 M to ensure dilute solution conditions (ideal behavior).

-

Phase Partitioning: Transfer the octanol stock and pre-saturated water into glass centrifuge tubes. Self-Validating Step: Prepare three distinct volume ratios of Octanol:Water (e.g., 1:1, 1:2, and 2:1). If the calculated LogP is identical across all three ratios, it proves the system is independent of solvent volume and has reached true equilibrium[1].

-

Equilibration: Mechanically shake the tubes at 25°C ± 1°C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

-

Quantification: Carefully extract aliquots from both the octanol and water phases. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: Calculate LogP using the formula:

.

Strategic Application in Lead Optimization

Understanding the LogP of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine (estimated ~3.5) places it squarely within Lipinski's optimal range for oral bioavailability (LogP < 5). However, a LogP of 3.5 indicates a highly lipophilic character that guarantees excellent passive membrane permeability but may also risk high plasma protein binding or rapid metabolic clearance via hepatic cytochrome P450 enzymes.

During lead optimization, medicinal chemists can use this baseline lipophilicity data to iteratively tune the molecule. For instance, if metabolic clearance is too high, substituting the 2-methylcyclohexyl group with a more polar heterocycle (e.g., tetrahydropyran) can lower the LogP, improving the compound's half-life while maintaining target affinity.

Iterative lipophilicity-driven lead optimization workflow for pyridazine derivatives.

References

-

PubChem / Sigma-Aldrich. "6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine - Structural Analog Data." National Center for Biotechnology Information / Sigma-Aldrich Catalog.[Link]

-

OECD Test Guideline 107. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

-

OECD Test Guideline 117. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

-

J-Stage. "Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico." Drug Metabolism and Pharmacokinetics.[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

Abstract & Introduction

This application note details the optimized synthesis protocol for 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , a critical intermediate scaffold often utilized in the development of kinase inhibitors and GPCR ligands.

The synthesis relies on a Nucleophilic Aromatic Substitution (

This guide provides a robust thermal protocol, a high-throughput microwave alternative, and a self-validating purification strategy.

Retrosynthetic Analysis & Mechanism

The reaction proceeds via an addition-elimination mechanism (

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway highlighting the critical branching point where over-reaction leads to the bis-substituted impurity.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 3,6-Dichloropyridazine | 148.98 | 1.0 | Substrate |

| 2-Methylcyclohexylamine | 113.20 | 1.1 | Nucleophile |

| Ethanol (Abs.) or n-Butanol | - | [0.5 M] | Solvent |

| DIPEA (Diisopropylethylamine) | 129.24 | 1.5 | HCl Scavenger |

Note on Stereochemistry: Commercial 2-methylcyclohexylamine is often sold as a mixture of cis and trans isomers. Consequently, the product will be a diastereomeric mixture unless enantiopure starting material is sourced.

Method A: Thermal Reflux (Scalable)

Recommended for gram-scale synthesis.

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq).

-

Solvate: Add Ethanol (absolute) to achieve a concentration of 0.5 M.

-

Optimization Note: If the reaction is sluggish (due to steric bulk of the amine), switch solvent to n-Butanol to access higher reflux temperatures (117°C vs 78°C).

-

-

Activate: Add DIPEA (1.5 eq) to the solution.

-

Addition: Add 2-methylcyclohexylamine (1.1 eq) dropwise over 5 minutes at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat to reflux.

-

Time: 4–16 hours (Monitor by TLC/LCMS).

-

-

Workup:

Method B: Microwave Assisted (High Throughput)

Recommended for library synthesis (mg scale).

-

Charge: In a microwave vial (2–5 mL), combine 3,6-dichloropyridazine (1.0 eq), 2-methylcyclohexylamine (1.1 eq), and DIPEA (1.5 eq) in Ethanol (2 mL).

-

Irradiate: Heat at 120°C for 30 minutes (High Absorption setting).

-

Workup: Dilute directly with EtOAc/Water for extraction or evaporate for direct purification.

Purification & Characterization

Purification Strategy

The crude residue typically contains the product, unreacted starting material, and traces of the bis-substituted byproduct.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40–63 µm).

-

Mobile Phase: Gradient of 0%

40% Ethyl Acetate in Hexanes (or Heptane). -

Elution Order:

-

3,6-Dichloropyridazine (High

, non-polar). -

Target Product (Mid

). -

Bis-amino impurity (Low

, polar).

-

-

Analytical Data (Expected)

-

LC-MS:

(Cl isotope pattern 3:1 ratio for -

NMR (DMSO-

- 7.4–7.2 ppm (d, 1H, Pyridazine-H).

- 6.9–6.7 ppm (d, 1H, Pyridazine-H).

- 6.5 ppm (br s, 1H, NH).

- 3.8–3.5 ppm (m, 1H, Cyclohexyl-CH-N).

-

0.9 ppm (d, 3H,

-

Note: Signal splitting/broadening may occur due to cis/trans diastereomers.

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during synthesis to ensure quality control.

Figure 2: Operational workflow for reaction monitoring and troubleshooting.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of 2-Me-cyclohexyl group. | Switch solvent to n-Butanol and heat to 110°C. |

| Bis-substitution | Excess amine or high concentration. | Maintain strict 1.1 eq stoichiometry; dilute reaction to 0.2 M. |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous solvents; ensure DIPEA is fresh. |

References

-

Parrot, I., Rival, Y., & Wermuth, C. G. (1999).[6] Synthesis of substituted 3-amino-6-arylpyridazines via Suzuki reaction. Synthesis (describes general amination of 3,6-dichloropyridazine).

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine.

-

(General

conditions for dichloropyridazines).

-

-

Sherif, M. H., et al. (2010).[7] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science.[7]

-

Organic Chemistry Portal. Synthesis of Pyridazines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jofamericanscience.org [jofamericanscience.org]

preparation of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine from 3,6-dichloropyridazine

Executive Summary

This guide details the protocol for the mono-amination of 3,6-dichloropyridazine with 2-methylcyclohexylamine. The target compound, 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine , serves as a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and GABA-A receptor antagonists.

The primary challenge in this synthesis is regiocontrol : preventing the formation of the bis-substituted byproduct (3,6-diamino derivative) while overcoming the steric hindrance of the 2-methylcyclohexyl moiety. This note provides two validated pathways: a scalable thermal reflux method and a high-throughput microwave-assisted method.

Mechanistic Principles

The Electrophile: 3,6-Dichloropyridazine

Pyridazine is a

In 3,6-dichloropyridazine, the symmetry renders both chlorine atoms equivalent. However, once the first nucleophilic attack occurs, the symmetry is broken. The resulting product (a 3-amino-6-chloropyridazine) is less electrophilic than the starting material because the amino group donates electron density into the ring (+M effect), deactivating it toward a second substitution. This electronic deactivation is the key lever we pull to ensure mono-selectivity.

Reaction Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1][2][3]

Figure 1: Reaction pathway showing the addition of the amine followed by the elimination of the chloride ion.[3][4][5][6][7][8]

Strategic Considerations & Optimization

Stoichiometry Control

To prevent bis-substitution (formation of the diamine), the electrophile (pyridazine) must remain in slight excess or 1:1 equivalence relative to the amine during the early stages of the reaction.

-

Recommended Ratio: 1.0 eq Pyridazine : 1.05 eq Amine.

-

Risk: Excess amine (>2.0 eq) combined with high heat will force the second displacement.

Solvent Selection

-

Ethanol (EtOH): Standard green solvent. Reflux at 78°C. Good for unhindered amines but might be too slow for 2-methylcyclohexylamine.

-

n-Butanol (n-BuOH): Recommended for Thermal. Reflux at 118°C provides the necessary activation energy for the sterically hindered amine without requiring a pressure vessel.

-

DMSO/DMF: High solubility but difficult workup (requires extensive water washing). Avoid unless necessary.

Base Selection

-

Triethylamine (

) or DIPEA: Organic bases are preferred as they are soluble in the organic reaction medium, ensuring a homogeneous proton scavenger system. -

Potassium Carbonate (

): Effective but requires vigorous stirring due to low solubility in alcohols.

Experimental Protocols

Protocol A: Thermal Reflux (Scalable)

Best for gram-scale synthesis where microwave equipment is unavailable.

Reagents:

-

3,6-Dichloropyridazine (1.0 eq, 1.49 g, 10 mmol)

-

2-Methylcyclohexylamine (1.1 eq, 1.24 g, 11 mmol) [Mixture of cis/trans is common]

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq, 2.6 mL)

-

n-Butanol (20 mL) [Concentration ~0.5 M]

Step-by-Step:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere prevents oxidation/hydrolysis).

-

Dissolution: Add 3,6-dichloropyridazine and n-Butanol. Stir until fully dissolved.

-

Addition: Add DIPEA followed by the dropwise addition of 2-methylcyclohexylamine.

-

Reaction: Heat the mixture to reflux (bath temp ~125°C) for 12-16 hours .

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). Product usually fluoresces under UV (254 nm).

-

-

Workup:

-

Purification: The crude material is often pure enough (>90%). If needed, recrystallize from Ethanol/Water or purify via flash chromatography (

, 0-40% EtOAc/Hexanes).

Protocol B: Microwave Assisted (High Throughput)

Best for rapid library generation.

Reagents:

-

3,6-Dichloropyridazine (1.0 eq, 150 mg)

-

2-Methylcyclohexylamine (1.2 eq)

-

Ethanol (2 mL)

Step-by-Step:

-

Loading: In a 5 mL microwave vial, combine the pyridazine, amine, and ethanol.

-

Irradiation: Cap the vial and irradiate at 130°C for 20 minutes (High Absorption setting).

-

Workup: Transfer to a round-bottom flask, remove solvent in vacuo, and proceed to purification as described in Protocol A.

Purification & Validation Logic

The following decision tree outlines the logic for purifying the crude reaction mixture based on TLC analysis.

Figure 2: Purification decision matrix based on crude purity.

Analytical Data Expectations

| Parameter | Expectation | Notes |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation. |

| 1H NMR | Pyridazine doublets (7.0 - 7.5 ppm) | Distinct AB system ( |

| LC-MS | [M+H]+ = 226/228 | Characteristic 3:1 Chlorine isotope pattern. |

| Yield | 75 - 85% | Lower yields often due to workup losses. |

Troubleshooting Guide

Issue 1: Hydrolysis (Formation of Pyridazinone)

-

Symptom: Appearance of a peak with Mass = 208 (M+H) or an OH stretch in IR.

-

Cause: Water present in the solvent during high-temp reflux.

-

Solution: Use anhydrous n-Butanol or Ethanol. Ensure the system is under Nitrogen.

Issue 2: Low Conversion of Hindered Amine

-

Symptom: Starting material remains after 16h.

-

Cause: Steric bulk of 2-methylcyclohexylamine impedes attack.

-

Solution: Switch to Protocol B (Microwave) at 140°C or use n-Butanol reflux (118°C) instead of Ethanol (78°C).

Issue 3: Bis-substitution (Diamine formation)

-

Symptom: LCMS shows mass ~303.

-

Cause: Excess amine or temperature too high for too long.

-

Solution: Strictly control amine stoichiometry to 1.05 eq. Stop reaction immediately upon consumption of starting material.

References

-

BenchChem. "Synthesis of 3-Amino-6-Substituted Pyridazines: Protocols and Troubleshooting." BenchChem Technical Library. Link

-

Coad, P., et al. "Chemistry of Pyridazines." Journal of Organic Chemistry, vol. 28, no. 1, 1963, pp. 218-221. Link

-

Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010. (Chapter on Diazines: Reactivity of Pyridazines). Link

-

Master Organic Chemistry.

): Mechanism and Regioselectivity." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

nucleophilic aromatic substitution conditions for chloropyridazine amines

Precision Engineering of Chloropyridazine Amines: A Guide to Optimization

Executive Summary